molecular formula C6H14BNa3O9 B075310 Glucitol, borate, sodium salt CAS No. 1337-26-4

Glucitol, borate, sodium salt

Cat. No. B075310
CAS RN: 1337-26-4
M. Wt: 309.95 g/mol
InChI Key: SUJZPJHQXRMNSS-DEDIIKBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glucitol, borate, sodium salt, also known as sodium borohydride, is a white crystalline powder that is widely used in chemical synthesis. It is a powerful reducing agent that can reduce a wide variety of organic and inorganic compounds.

Mechanism Of Action

The mechanism of action of glucitol, borate, Glucitol, borate, sodium salt salt involves the transfer of hydride ions (H-) to the substrate. The hydride ion is a strong reducing agent that can reduce the substrate by donating electrons. The reaction is catalyzed by a proton source such as water or alcohol. The mechanism of action is highly selective and can reduce specific functional groups.

Biochemical And Physiological Effects

Glucitol, borate, Glucitol, borate, sodium salt salt has no known biochemical or physiological effects. It is not metabolized in the body and is excreted unchanged in the urine. It is considered safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

The advantages of using glucitol, borate, Glucitol, borate, sodium salt salt in lab experiments are its high selectivity and versatility. It can reduce a wide variety of organic and inorganic compounds. It is also easy to handle and store. The limitations of using glucitol, borate, Glucitol, borate, sodium salt salt in lab experiments are its high reactivity and potential for explosion. It requires careful handling and storage.

Future Directions

There are several future directions for the use of glucitol, borate, Glucitol, borate, sodium salt salt in scientific research. One direction is the development of new synthetic methods that use glucitol, borate, Glucitol, borate, sodium salt salt as a reducing agent. Another direction is the use of glucitol, borate, Glucitol, borate, sodium salt salt in the synthesis of new pharmaceuticals and agrochemicals. Finally, the use of glucitol, borate, Glucitol, borate, sodium salt salt in green chemistry and sustainable synthesis is an area of growing interest.
Conclusion:
In conclusion, glucitol, borate, Glucitol, borate, sodium salt salt is a powerful reducing agent that is widely used in chemical synthesis. It has high selectivity and versatility and is easy to handle and store. It has no known biochemical or physiological effects and is considered safe for use in laboratory experiments. There are several future directions for the use of glucitol, borate, Glucitol, borate, sodium salt salt in scientific research, including the development of new synthetic methods, the synthesis of new pharmaceuticals and agrochemicals, and the use of green chemistry and sustainable synthesis.

Synthesis Methods

The synthesis of glucitol, borate, Glucitol, borate, sodium salt salt involves the reaction of Glucitol, borate, sodium salt borohydride with boron trioxide. The reaction is carried out in anhydrous ethanol or tetrahydrofuran. The reaction is exothermic and requires careful control of temperature and pressure. The product is obtained as a white crystalline powder that is soluble in water.

Scientific Research Applications

Glucitol, borate, Glucitol, borate, sodium salt salt is widely used in chemical synthesis. It is a versatile reducing agent that can reduce a wide variety of organic and inorganic compounds. It is used in the reduction of aldehydes, ketones, esters, and carboxylic acids. It is also used in the reduction of metal ions such as copper, silver, and gold. Glucitol, borate, Glucitol, borate, sodium salt salt is also used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

properties

CAS RN

1337-26-4

Product Name

Glucitol, borate, sodium salt

Molecular Formula

C6H14BNa3O9

Molecular Weight

309.95 g/mol

IUPAC Name

trisodium;(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;borate

InChI

InChI=1S/C6H14O6.BO3.3Na/c7-1-3(9)5(11)6(12)4(10)2-8;2-1(3)4;;;/h3-12H,1-2H2;;;;/q;-3;3*+1/t3-,4+,5-,6-;;;;/m1..../s1

InChI Key

SUJZPJHQXRMNSS-DEDIIKBZSA-N

Isomeric SMILES

B([O-])([O-])[O-].C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.[Na+].[Na+].[Na+]

SMILES

B([O-])([O-])[O-].C(C(C(C(C(CO)O)O)O)O)O.[Na+].[Na+].[Na+]

Canonical SMILES

B([O-])([O-])[O-].C(C(C(C(C(CO)O)O)O)O)O.[Na+].[Na+].[Na+]

Other CAS RN

1337-26-4

synonyms

Glucitol, borate, sodium salt

Origin of Product

United States

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